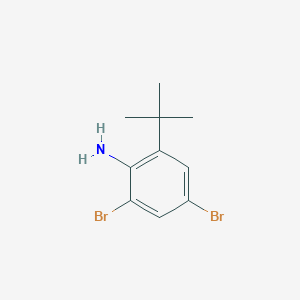
3-溴-N-乙基吡啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-ethylpyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2 . It has a molecular weight of 201.07 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo [1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of 3-Bromo-N-ethylpyridin-2-amine can be analyzed using various computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Amines, including 3-Bromo-N-ethylpyridin-2-amine, can undergo a variety of reactions. These include alkylation and acylation reactions, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-N-ethylpyridin-2-amine include a molecular weight of 201.07 . More specific properties such as boiling point, melting point, and density were not found in the search results.科学研究应用
吡啶溴代衍生物的胺化反应
吡啶溴代衍生物(如 3-溴-4-乙氧基吡啶)的胺化反应涉及复杂的机理,可能包括吡啶等中间体。这些反应对于理解和开发吡啶衍生物的新合成路线至关重要,吡啶衍生物在药物化学和材料科学中具有广泛的应用(Pieterse & Hertog,2010)。
由钯配合物催化的选择性胺化反应
由钯-三苯基膦催化的多卤吡啶的选择性胺化反应显示出高效率和化学选择性。此类催化体系对于卤代芳烃的选择性官能化至关重要,这是合成许多药物和农用化学品的关键步骤(季,李,邦纳尔,2003)。
涉及吡啶中间体的重排反应
对卤代吡啶胺化过程中重排反应的研究揭示了潜在的中间体和途径,例如吡啶,促进了溴代衍生物向其氨基对应物的转化。了解这些机理对于开发更有效的合成方法至关重要(Pieterse & Hertog,2010)。
铜(I)催化的胺化反应
铜(I)催化的芳基卤化物(包括溴代吡啶)胺化反应突出了铜催化剂在有机合成中的多功能性和效率。这种方法为传统的钯催化胺化反应提供了一种经济且环保的替代方案,扩展了合成氨基吡啶的工具箱(朗,泽维格,霍皮斯,沃兰特拉尔夫,2001)。
吡啶乙炔基胺 N-氧化物的合成
由 2-甲基-5-乙炔基吡啶 N-氧化物合成吡啶乙炔基胺 N-氧化物是一个重要的研究领域,突出了吡啶 N-氧化物的官能化。这些化合物在材料科学和药物合成中作为中间体具有潜在的应用(Ikramov 等,2021)。
未来方向
While specific future directions for 3-Bromo-N-ethylpyridin-2-amine were not found in the search results, the field of chemical synthesis and drug discovery is rapidly evolving with the help of artificial intelligence and machine learning . These technologies could potentially be used to predict protein-ligand interactions, optimize chemical reactions, and accelerate the discovery of new drugs .
作用机制
Target of Action
The primary targets of 3-Bromo-N-ethylpyridin-2-amine are the cyclooxygenase enzymes (COXs). These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
3-Bromo-N-ethylpyridin-2-amine interacts with its targets, the COXs, by inhibiting their action. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting the COXs, 3-Bromo-N-ethylpyridin-2-amine reduces the production of prostaglandins. This leads to downstream effects such as a decrease in inflammation and pain .
Result of Action
The molecular and cellular effects of 3-Bromo-N-ethylpyridin-2-amine’s action include a reduction in the production of prostaglandins due to the inhibition of COXs. This results in a decrease in inflammation and pain .
生化分析
Biochemical Properties
3-Bromo-N-ethylpyridin-2-amine plays a significant role in biochemical reactions, particularly in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The interaction of 3-Bromo-N-ethylpyridin-2-amine with enzymes such as iodine (I2) and tert-butyl hydroperoxide (TBHP) promotes C–C bond cleavage and cyclization/bromination reactions . These interactions are crucial for the formation of versatile 3-bromoimidazopyridines, which can be further transformed into other chemical structures.
Cellular Effects
3-Bromo-N-ethylpyridin-2-amine influences various cellular processes and functions. It has been observed to interact with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including the modulation of metabolic pathways and the regulation of gene expression . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of 3-Bromo-N-ethylpyridin-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to promote C–C bond cleavage and cyclization/bromination reactions is facilitated by its interaction with iodine (I2) and tert-butyl hydroperoxide (TBHP) . These interactions lead to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are crucial for various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-N-ethylpyridin-2-amine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that 3-Bromo-N-ethylpyridin-2-amine can have sustained effects on cellular function, including the modulation of metabolic pathways and gene expression
Dosage Effects in Animal Models
The effects of 3-Bromo-N-ethylpyridin-2-amine vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . At high doses, 3-Bromo-N-ethylpyridin-2-amine may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-Bromo-N-ethylpyridin-2-amine is involved in various metabolic pathways, including those related to the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The compound interacts with enzymes such as iodine (I2) and tert-butyl hydroperoxide (TBHP), which facilitate C–C bond cleavage and cyclization/bromination reactions. These interactions are crucial for the compound’s role in metabolic processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Bromo-N-ethylpyridin-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
3-Bromo-N-ethylpyridin-2-amine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as gene expression, enzyme activity, and metabolic pathways . Understanding the subcellular localization of 3-Bromo-N-ethylpyridin-2-amine is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
3-bromo-N-ethylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQFUAUZFXPPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572494 |
Source


|
| Record name | 3-Bromo-N-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468718-55-0 |
Source


|
| Record name | 3-Bromo-N-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)






![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)






